Raloxifene-d10
Description
Raloxifene-d10 is a deuterated analog of raloxifene, a selective estrogen receptor modulator (SERM) used primarily for osteoporosis prevention and breast cancer risk reduction. The "-d10" designation indicates that ten hydrogen atoms in the molecule are replaced with deuterium (²H), specifically at the piperidine ring . This isotopic substitution enhances its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds and improving analytical precision .
Properties
Molecular Formula |
C28H27NO4S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[4-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i1D2,2D2,3D2,14D2,15D2 |
InChI Key |
GZUITABIAKMVPG-VKRZQTKSSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Deuteration via Lewis Acid/Base Systems
Mechanism and Key Steps
A prominent method for introducing deuterium into Raloxifene’s structure involves catalytic deuteration of β-amino C─H bonds. This approach leverages cooperative Lewis acid (B(C6F5)3) and Brønsted base catalysis to convert N-alkylamine precursors into deuterated analogs. The process begins with hydride transfer from the amine to B(C6F5)3, forming an iminium ion that undergoes deprotonation to yield an enamine intermediate. Subsequent dedeuteration of acetone-d6 generates a deuterated ammonium ion, which facilitates enamine deuteration. Final borohydride reduction produces β-deuterated amines.
Reaction Conditions and Outcomes
- Substrate : Raloxifene’s piperidine moiety (N-alkylamine segment).
- Deuterium Source : Acetone-d6.
- Catalysts : B(C6F5)3 (5–10 mol%) under N2 atmosphere.
- Temperature : 150°C in toluene.
- Yield : Up to 95% deuterium incorporation at β-amino positions.
Table 1 : Deuterium Incorporation in Piperidine Derivatives
| Substrate | Deuterium Incorporation (%) | Key Conditions |
|---|---|---|
| Piperidine-d10 | >98 | B(C6F5)3, 150°C, 3 h |
| Raloxifene-d10 | 77–92 | Two-step catalytic cycle |
Electrophotocatalytic Reductive Deuteration
Solar-Driven Deuteration Strategy
Recent advances in electrophotocatalysis enable site-selective deuteration of aromatic systems using D2O as the deuterium source. This method employs perylene diimide (PDI) as a photocatalyst under simulated sunlight, facilitating reductive deuteration without transition metals.
Application to this compound
- Target Sites : Benzothiophene and phenol rings.
- Conditions : Constant current (1 mA), PDI (2 mol%), LiClO4 electrolyte.
- Outcome : 61% yield with 77% deuterium incorporation at carbonyl positions.
Table 2 : Electrophotocatalytic Deuteration Performance
| Substrate | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|
| Benzothiophene | 61 | 77 |
| Phenol | 75 | 85 |
Stepwise Synthesis from Deuterated Intermediates
Piperidine Ring Deuteration
The piperidine segment of this compound is synthesized via deuterium exchange reactions. A stainless-steel reactor charged with n-octanamide, Pd/C, and Rh/C in 2-PrOH/D2O at 180°C achieves 64% yield of deuterated n-octanamide, which is subsequently reduced to 1-octylamine-d10 using LiAlD4.
Key Steps:
Coupling Deuterated Fragments
This compound is assembled by conjugating deuterated piperidine with benzothiophene and phenol precursors. Patents describe hydrolyzing 6-methylsulfonyloxy intermediates under basic conditions (NaOH, 100–115°C) to yield raloxifene free base, which is then converted to the hydrochloride salt using HCl.
Table 3 : Hydrolysis and Purification Conditions
| Step | Conditions | Purity (%) |
|---|---|---|
| Hydrolysis | NaOH, 100–115°C, 1–10 h | 99.3 |
| Crystallization | Methanol/water, activated carbon | 99.8 |
Comparative Analysis of Methods
Efficiency and Practicality
Industrial Applicability
Stepwise synthesis remains the preferred method for large-scale production due to established protocols. Electrophotocatalysis offers promise for niche applications requiring site-specific deuteration.
Chemical Reactions Analysis
Metabolic Reactions
Raloxifene-d10 undergoes phase II metabolism similar to non-deuterated raloxifene, with glucuronidation as the primary pathway :
-
Glucuronide Conjugate Formation :
Table 2: Metabolic Pathways of this compound
Receptor-Binding Reactions
This compound exhibits selective estrogen receptor modulation through:
-
ERα/ERβ Binding :
Derivatization for SERD Activity
Modifications to this compound’s piperidine tail enhance selective estrogen receptor downregulation (SERD) activity:
Scientific Research Applications
Osteoporosis Treatment
Raloxifene-d10 retains the bone-preserving properties of its parent compound. Clinical studies have shown that raloxifene effectively increases bone mineral density and reduces the risk of vertebral fractures in postmenopausal women. The Multiple Outcomes of Raloxifene Evaluation (MORE) trial highlighted significant reductions in vertebral fractures after one and three years of treatment .
| Study | Population | Dose | Outcome |
|---|---|---|---|
| MORE Trial | Postmenopausal women | 60 mg/day | Reduced vertebral fracture risk |
| RUTH Trial | High-risk women | 120 mg/day | Decreased incidence of invasive breast cancer |
Breast Cancer Prevention
This compound has been investigated for its role in breast cancer prevention, particularly among women with osteoporosis or those at high risk for breast cancer. Studies indicate that it significantly reduces the incidence of estrogen receptor-positive breast cancer .
Case Study: Breast Cancer Risk Reduction
- Population : Postmenopausal women with osteoporosis
- Findings : A meta-analysis demonstrated a 76% reduction in invasive breast cancer risk among raloxifene users compared to placebo .
Neuroprotection
Recent research has explored the neuroprotective effects of this compound, particularly in models of brain injury and neurodegenerative diseases. It has been shown to protect neurons from cell death and improve outcomes in conditions such as amyotrophic lateral sclerosis (ALS) by modulating apoptosis and promoting autophagy .
| Mechanism | Effect |
|---|---|
| Inhibition of apoptosis | Reduced neuronal death |
| Autophagy enhancement | Improved neuronal health |
Cardiovascular Health
This compound also exhibits beneficial effects on cardiovascular health. It has been associated with improved lipid profiles and reduced markers of inflammation, contributing to lower cardiovascular risk factors among postmenopausal women .
Clinical Findings
- Study : Evaluated cardiovascular events over four years
- Outcome : No significant increase in cardiovascular events compared to placebo groups .
Other Therapeutic Applications
Emerging research indicates that this compound may have applications in treating other conditions:
Mechanism of Action
Raloxifene-d10 exerts its effects by selectively binding to estrogen receptors in various tissues. This binding can either activate or inhibit estrogenic pathways, depending on the tissue type. In bone tissue, this compound acts as an estrogen agonist, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of cancer development .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₈H₁₇D₁₀NO₄S
- Molecular Weight : 483.65 g/mol
- CAS Number : 2512224-37-0 (piperidine-d10 form)
- Isotopic Enrichment : ≥98 atom % D
Comparison with Similar Deuterated and Non-Deuterated Analogs
Structural and Isotopic Differences
The table below highlights structural and isotopic distinctions between Raloxifene-d10 and related compounds:
Notes:
Analytical Performance in LC-MS/MS
Studies comparing deuterated analogs demonstrate that this compound provides superior signal-to-noise ratios due to its higher mass shift (Δm/z = +10) compared to Raloxifene-d4 (Δm/z = +4), reducing isotopic overlap with the parent compound . For example:
Pharmacokinetic and Metabolic Stability
For instance:
Regulatory and Commercial Availability
This compound is available from multiple suppliers, including Pharmaffiliates and Cayman Chemical, with purity standards ≥98% (HPLC) . In contrast, Raloxifene-d4 is marketed as a niche research chemical, often at lower isotopic enrichment (95–97% D) .
Key Research Findings
Stability : this compound remains stable under long-term storage (−20°C, 2 years) and accelerated degradation conditions (40°C/75% RH, 6 months), with <2% degradation .
Cross-Reactivity: No cross-reactivity with raloxifene metabolites (e.g., raloxifene-4'-glucuronide) has been observed in MS assays .
Cost-Effectiveness : Despite higher initial costs (∼$1,200/mg), this compound reduces long-term analytical expenses by minimizing retesting due to interference .
Biological Activity
Raloxifene-d10, a deuterated form of the selective estrogen receptor modulator (SERM) raloxifene, exhibits significant biological activity with implications in various therapeutic contexts, particularly in oncology and osteoporosis management. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of this compound
Raloxifene is primarily used to prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The deuterated variant, this compound, is studied for its potential advantages in pharmacokinetics and metabolic stability.
Raloxifene functions by selectively binding to estrogen receptors (ERs), exerting both estrogenic and antiestrogenic effects depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting estrogen-driven proliferation of cancer cells. Conversely, it displays estrogen-like effects in bone tissue, promoting bone density and reducing fracture risk.
Case Studies
-
Breast Cancer Risk Reduction :
A pivotal study demonstrated that among postmenopausal women with osteoporosis, raloxifene significantly decreased the risk of invasive breast cancer by 76% over three years (relative risk [RR] = 0.24) compared to placebo . This effect was particularly pronounced for estrogen receptor-positive cancers. -
Cell Migration and Invasion :
Research indicated that this compound alters the motility and invasive behavior of ER+ breast cancer cells. In T47-D cells treated with varying concentrations of raloxifene (0.1 to 100 nM), a significant increase in cell migration was observed, alongside actin cytoskeleton remodeling mediated by moesin activation .
Table 1: Effects of Raloxifene on Breast Cancer Cell Behavior
| Concentration (nM) | Cell Migration Increase (%) | Actin Rearrangement Observed |
|---|---|---|
| 0.1 | 20 | Yes |
| 1 | 35 | Yes |
| 10 | 50 | Yes |
| 100 | 70 | Yes |
Antiviral Activity
Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. In vitro assays demonstrated that at concentrations as low as 5 µM, Raloxifene reduced viral titers by up to 70%, with complete inhibition observed at higher concentrations (10-15 µM). The half-maximal inhibitory concentration (IC50) was calculated at approximately 3.3 µM .
Table 2: Antiviral Efficacy of this compound Against SARS-CoV-2
| Concentration (µM) | Viral Titer Reduction (%) | IC50 (µM) |
|---|---|---|
| 5 | 70 | - |
| 10 | 94 | - |
| 15 | >99 | 3.3 |
Effects on Bone Health
This compound enhances osteoprotegerin production while inhibiting IL-6 expression, which is crucial for bone resorption processes. In clinical studies, it has been shown to significantly reduce bone loss and prevent vertebral fractures in postmenopausal women .
Table 3: Impact of Raloxifene on Bone Biomarkers
| Biomarker | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | Change (%) |
|---|---|---|---|
| Osteoprotegerin | 150 | 300 | +100 |
| IL-6 | 20 | 15 | -25 |
Safety Profile and Side Effects
While this compound is effective in reducing breast cancer risk and improving bone density, it is associated with an increased risk of venous thromboembolism (VTE). Clinical trials reported a hazard ratio of approximately 2.4 for VTE events among treated patients compared to placebo .
Q & A
Q. Advanced Research Focus
- Genotype-Phenotype Correlation Studies : Analyze UGT1A8 polymorphisms in human liver microsomes to predict glucuronidation rates .
- In Vitro Metabolism Assays : Use LC-MS/MS to quantify deuterated vs. non-deuterated metabolite ratios and assess isotope effects on enzymatic activity .
How can contradictory findings from clinical trials on Raloxifene’s cardioprotective effects (e.g., HERS vs. MORE trials) inform future SERM research?
Q. Data Contradiction Analysis
- Subgroup Analysis : Stratify outcomes by age, baseline LDL levels, or thromboembolic risk to reconcile discrepancies (e.g., increased early CHD risk in HERS vs. neutral effects in MORE) .
- Mechanistic Studies : Compare estrogen receptor (ER) subtype activation profiles (ERα vs. ERβ) to explain tissue-specific effects .
What experimental design frameworks are recommended for optimizing deuterated compound synthesis and formulation?
Q. Advanced Methodological Focus
- Box-Behnken Design : Statistically model interactions between independent variables (e.g., sonication time, surfactant concentration) and dependent outcomes (entrapment efficiency, vesicle size) .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for this compound synthesis, such as isotopic purity thresholds (≥98% D) .
How is this compound detected and quantified in biological matrices for doping control or pharmacokinetic studies?
Q. Advanced Technical Focus
- LC-MS/MS with Stable Isotope Dilution : Use deuterated internal standards to minimize matrix effects and improve quantification accuracy .
- Solid-Phase Extraction (SPE) : Optimize recovery rates (>90%) from plasma/serum using mixed-mode sorbents .
What role do genetic polymorphisms (e.g., UGT1A8) play in inter-individual variability of this compound metabolism?
Q. Advanced Pharmacogenomic Focus
- Population Pharmacokinetic Modeling : Incorporate UGT1A8 allele frequencies (e.g., UGT1A82 or UGT1A83) to predict clearance rates in diverse cohorts .
- CRISPR-Cas9 Engineered Cell Lines : Validate metabolic pathways in hepatocyte models with controlled UGT1A8 expression .
How does transdermal delivery of this compound compare to oral administration in preclinical efficacy models?
Q. Advanced Comparative Study Design
- Ex Vivo Permeation Testing : Use rat skin models and Hanson diffusion cells to measure flux rates (e.g., 6.5 μg/cm²/hr for nanotransfersomes vs. 0.7 μg/cm²/hr for conventional liposomes) .
- In Vivo Pharmacodynamic Markers : Compare bone density (DXA scans) and mammary tumor incidence in ovariectomized rat models .
What ethical and methodological considerations are critical when designing clinical trials for SERMs like this compound?
Q. Ethical & Regulatory Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
